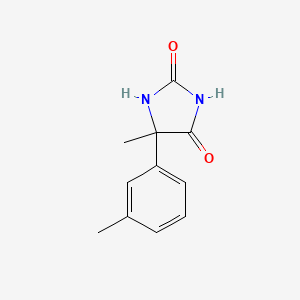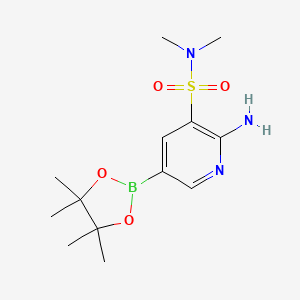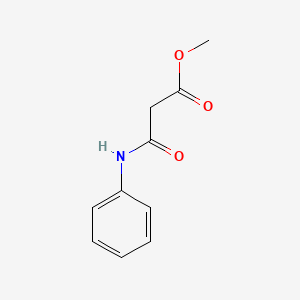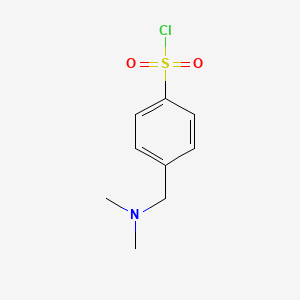
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H12ClNO2S. It is a white crystalline solid with a strong pungent odor. This compound is widely used in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of p-(Dimethylamino)methylbenzene. The reaction is carried out by treating p-(Dimethylamino)methylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
- p-(Dimethylamino)methylbenzene is reacted with chlorosulfonic acid (HSO3Cl) to form this compound.
- Reaction conditions: The reaction is typically carried out at a temperature range of 0-5°C to prevent decomposition of the product.
- Equation:
C9H11N+HSO3Cl→C9H12ClNO2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Electrophilic Aromatic Substitution: The presence of the dimethylamino group activates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Applications De Recherche Scientifique
4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Organic Synthesis: Serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides and other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Toluenesulfonyl Chloride: Similar in structure but lacks the dimethylamino group.
p-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of a dimethylamino group.
p-Fluorobenzenesulfonyl Chloride: Contains a fluorine atom instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 4-((Dimethylamino)methyl)benzene-1-sulfonyl chloride makes it more reactive towards electrophilic aromatic substitution reactions compared to its analogs. This unique reactivity is advantageous in certain synthetic applications where enhanced reactivity is desired.
Propriétés
Formule moléculaire |
C9H12ClNO2S |
|---|---|
Poids moléculaire |
233.72 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13/h3-6H,7H2,1-2H3 |
Clé InChI |
FKELBQFILCLPSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
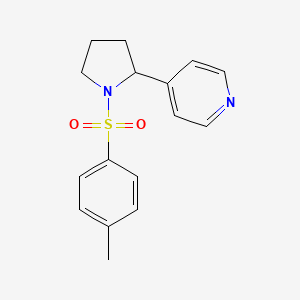

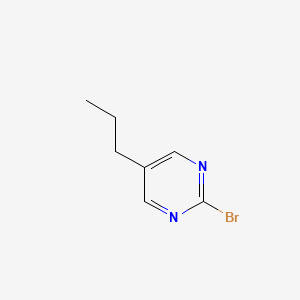
![2-Amino-2-(6-octylbenzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B8724917.png)
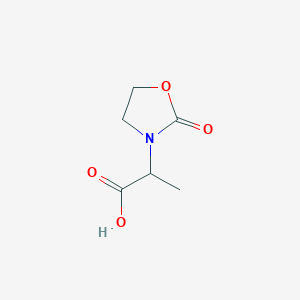
![3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8724934.png)
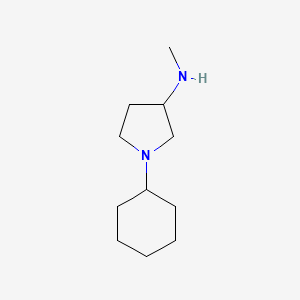

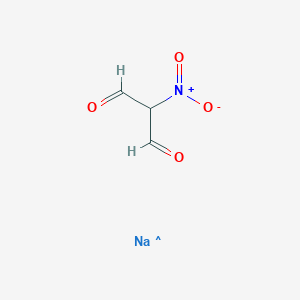
![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)
![3-[(2-Methoxyphenyl)sulfanyl]propanal](/img/structure/B8724983.png)
